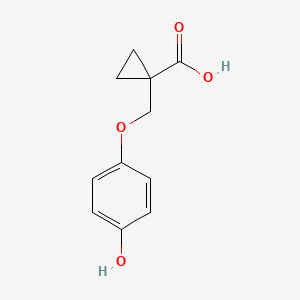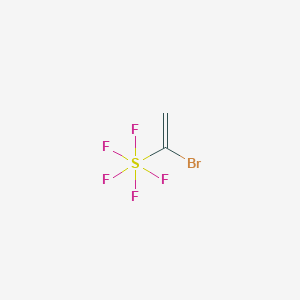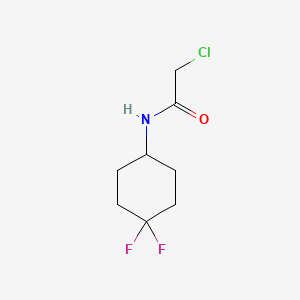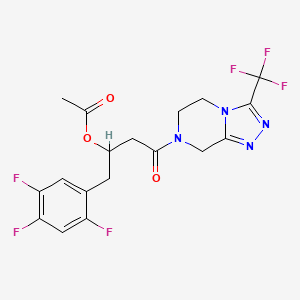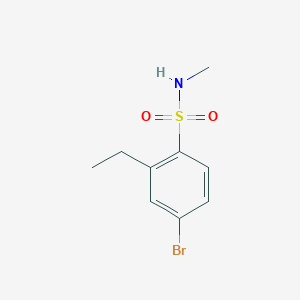
4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12BrNO2S. It is a derivative of benzene, featuring a bromine atom, an ethyl group, and a methylsulfonamide group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide typically involves multiple steps:
Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and aluminum chloride (AlCl3) as a catalyst.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with methylamine (CH3NH2) and sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-hydroxy-2-ethyl-N-methylbenzene-1-sulfonamide or 4-amino-2-ethyl-N-methylbenzene-1-sulfonamide.
Oxidation: Formation of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonic acid.
Reduction: Formation of 4-bromo-2-ethyl-N-methylbenzene-1-sulfide.
Scientific Research Applications
4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects. Additionally, the bromine and ethyl groups can enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-ethylbenzene-1-sulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
4-Bromo-2-methyl-N-ethylbenzene-1-sulfonamide: Has a different alkyl group attached to the nitrogen atom, which can influence its chemical properties.
4-Bromo-2-ethyl-N-methylbenzene-1-sulfonic acid: The sulfonamide group is oxidized to a sulfonic acid, altering its chemical behavior.
Uniqueness
4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide is unique due to the presence of both the bromine atom and the N-methylsulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
4-bromo-2-ethyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)14(12,13)11-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
XLMBSTQQXWCVER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


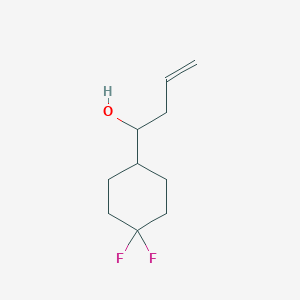

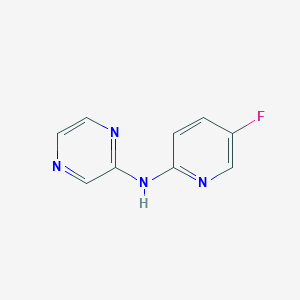
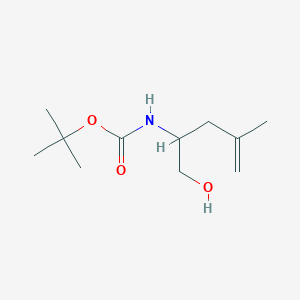
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
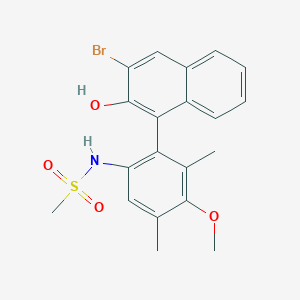

![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)

